Methyl 3-nitro-5-phenylbenzoate
Description
Methyl 3-nitro-5-phenylbenzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone with a nitro group (-NO₂) at the 3-position and a phenyl group (-C₆H₅) at the 5-position. This compound belongs to the class of functionalized benzoic acid esters, which are widely studied for their chemical reactivity, structural diversity, and applications in pharmaceuticals, agrochemicals, and materials science. Although direct experimental data on this specific compound are scarce in the provided evidence, its properties can be inferred through comparisons with structurally analogous methyl esters (e.g., ).
Properties
IUPAC Name |
methyl 3-nitro-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-7-11(8-13(9-12)15(17)18)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCZSWJAUYLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261222 | |
| Record name | Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458537-98-9 | |
| Record name | Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458537-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-nitro-5-phenylbenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl benzoate to produce methyl 3-nitrobenzoate, followed by a Friedel-Crafts acylation reaction to introduce the phenyl group at the 5-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and esterification processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts and controlled temperatures to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitro-5-phenylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Methyl 3-amino-5-phenylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitro-5-phenylbenzoic acid.
Scientific Research Applications
Methyl 3-nitro-5-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-phenylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 3-nitro-5-phenylbenzoate, we analyze its structural analogs, focusing on substituent effects, physical properties, and reactivity trends. Key comparisons include:
Substituent Effects on Reactivity and Stability
- Methyl 3-amino-5-nitrobenzoate (): The amino group (-NH₂) at the 3-position is electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to nitro-substituted analogs. However, the nitro group at the 5-position stabilizes the aromatic ring through resonance withdrawal. This compound’s dual functionality makes it a candidate for synthesizing heterocycles or dyes .
Methyl 3-fluoro-5-nitrobenzoate () :
The fluorine atom (-F) at the 3-position is electron-withdrawing, further activating the nitro group’s meta-directing effects. Fluorinated analogs often exhibit enhanced thermal stability and bioavailability, making them relevant in medicinal chemistry .- Such substituents are common in drug intermediates where controlled hydrolysis is required .
Physical Properties
While direct data for this compound are unavailable, general trends for methyl esters () and related compounds () suggest:



*Estimated based on structural analogs.
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